molecular formula C9H9FN2O3 B3384246 3-fluoro-N,N-dimethyl-4-nitrobenzamide CAS No. 536748-05-7

3-fluoro-N,N-dimethyl-4-nitrobenzamide

Cat. No.: B3384246
CAS No.: 536748-05-7
M. Wt: 212.18 g/mol
InChI Key: KHNPKPIOPWXLRU-UHFFFAOYSA-N
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Description

3-Fluoro-N,N-dimethyl-4-nitrobenzamide (CAS 536748-05-7) is a nitrobe…nzamide derivative with a molecular formula of C9H9FN2O3 and a molecular weight of 212.18 g/mol . This compound is characterized as a yellow to white solid and should be stored sealed in dry conditions at room temperature to maintain stability . As a building block in organic synthesis, this compound belongs to a class of chemicals frequently utilized in the development of novel active molecules. Research indicates that structurally related hydrazone and benzamide derivatives demonstrate a wide spectrum of potential biological activities, serving as key intermediates in synthesizing compounds with anticonvulsant, antidepressant, antimicrobial, and antitumoral properties . The presence of both nitro and fluoro substituents on the aromatic ring, combined with the dimethylamide group, makes this compound a valuable precursor for further chemical transformations and medicinal chemistry research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-N,N-dimethyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-11(2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNPKPIOPWXLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284249
Record name 3-Fluoro-N,N-dimethyl-4-nitrobenzamide
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Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536748-05-7
Record name 3-Fluoro-N,N-dimethyl-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536748-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N,N-dimethyl-4-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro N,n Dimethyl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectral characteristics of 3-fluoro-N,N-dimethyl-4-nitrobenzamide, based on data from analogous compounds.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the dimethylamide group.

The aromatic region will likely show a complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the nitro group (H-5) is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The proton ortho to the fluorine atom (H-2) will also be deshielded and will likely show coupling to the fluorine atom. The proton meta to the nitro group and ortho to the amide group (H-6) will be the most shielded of the aromatic protons.

The two methyl groups of the N,N-dimethylamide moiety may appear as two distinct singlets due to hindered rotation around the C-N amide bond, a common feature in N,N-disubstituted amides.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds

Compound Aromatic Protons (ppm) N(CH₃)₂ Protons (ppm) Reference
This compound (Predicted) H-2: ~7.6-7.8 (d), H-5: ~8.2-8.4 (d), H-6: ~7.4-7.6 (dd)~3.1 (s), ~2.9 (s)
N,N-Dimethyl-4-nitrobenzamide8.32–8.21 (m, 2H), 7.63–7.51 (m, 2H)3.13 (s, 3H), 2.95 (s, 3H) rsc.org
N,N-Dimethyl-3-nitrobenzamide8.32–8.23 (m, 2H), 7.76 (dt, 1H), 7.65–7.57 (m, 1H)3.14 (s, 3H), 3.00 (s, 3H) rsc.org
4-Fluoro-N,N-dimethylbenzamide7.49 (d, 2H), 7.43 (d, 2H)2.91 (t, 6H) rsc.org

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, 's' a singlet, and 't' a triplet.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to appear in the downfield region, typically around 165-170 ppm. The aromatic carbons will show a range of chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C-4) and the carbon bearing the fluorine atom (C-3) will be significantly affected. The C-F coupling will be observable for the carbon directly attached to the fluorine and potentially for adjacent carbons. The two methyl carbons of the dimethylamide group will appear as distinct signals in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds

Compound C=O (ppm) Aromatic Carbons (ppm) N(CH₃)₂ Carbons (ppm) Reference
This compound (Predicted) ~168C-1: ~135, C-2: ~125, C-3: ~155 (d), C-4: ~140, C-5: ~128, C-6: ~120~39, ~35
N,N-Dimethyl-4-nitrobenzamide169.37148.34, 142.56, 128.16, 123.9039.43, 35.46 rsc.org
N,N-Dimethyl-3-nitrobenzamide169.05148.05, 137.94, 133.27, 129.84, 124.51, 122.3739.65, 35.64 rsc.org
4-Fluoro-N,N-dimethylbenzamide169.15163.59, 161.14, 132.85, 129.47, 115.1539.72, 34.79 rsc.org

Note: 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopic Investigations

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected. The chemical shift of this fluorine signal will be influenced by the electronic environment, particularly the presence of the ortho-nitro group and the meta-amide group. Based on data for similar compounds like 1-fluoro-4-nitrobenzene, the chemical shift is anticipated to be in the range of -110 to -120 ppm relative to CFCl₃. rsc.orgspectrabase.com

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments.

COSY: A COSY spectrum would reveal the coupling relationships between protons. For this compound, it would show correlations between the adjacent aromatic protons (H-5 and H-6, and H-2 and H-6).

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum and confirm the assignment of the methyl protons to the methyl carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Signatures

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the amide, the nitro group, the C-F bond, and the aromatic ring.

C=O Stretching: A strong absorption band is expected in the region of 1630-1680 cm⁻¹, characteristic of the amide carbonyl group.

NO₂ Stretching: Two strong absorption bands are anticipated for the asymmetric and symmetric stretching vibrations of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-F Stretching: A strong absorption band for the C-F stretching vibration is expected in the range of 1000-1400 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound and Experimental Data for a Related Compound

Functional Group Predicted Frequency (cm⁻¹) 4-Fluoro-3-nitrobenzamide Key Frequencies (cm⁻¹) Reference
Amide C=O Stretch1630 - 1680N-H Stretch: 3300-3500
Asymmetric NO₂ Stretch1520 - 1560C=O Stretch (Amide I): 1630-1690
Symmetric NO₂ Stretch1340 - 1380
C-F Stretch1000 - 1400
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1400 - 1600

Raman Spectroscopic Characterization

Raman spectroscopy is a non-destructive technique that provides information on molecular vibrations, yielding a structural fingerprint of the compound. For this compound, a Raman spectrum would reveal characteristic vibrational modes. Key expected bands would include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the N,N-dimethyl groups, expected in the 2850-3000 cm⁻¹ region.

Carbonyl (C=O) stretching: A strong band for the amide group, typically found between 1630-1680 cm⁻¹.

Nitro (NO₂) group stretching: Symmetric and asymmetric stretching modes, usually appearing near 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

C-N stretching: Vibrations from the dimethylamino and aryl-nitro groups.

C-F stretching: A characteristic band typically in the 1000-1400 cm⁻¹ range.

Benzene ring modes: In-plane and out-of-plane bending vibrations, providing information about the substitution pattern.

However, no specific experimental Raman spectrum for this compound has been found in the reviewed literature.

Correlation of Experimental and Theoretically Predicted Vibrational Modes

To fully assign the vibrational modes observed in an experimental spectrum (like Raman or IR), scientists often use computational methods, such as Density Functional Theory (DFT). This process involves:

Computational Modeling: A theoretical model of the this compound molecule is created, and its geometry is optimized to find the lowest energy state.

Frequency Calculation: The vibrational frequencies and their corresponding intensities are calculated for the optimized structure.

Correlation: The calculated frequencies are compared with the experimental Raman (and IR) spectra. A scaling factor is often applied to the theoretical values to account for systematic errors in the calculation and anharmonicity.

This correlation allows for a confident assignment of each experimental band to a specific molecular motion (e.g., C=O stretch, NO₂ symmetric stretch). Without experimental data, this correlation is not possible. Furthermore, no dedicated theoretical vibrational analysis for this compound was found in the public domain.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry (MS): In a typical MS experiment, this compound (molecular formula C₉H₉FN₂O₃) would be ionized. The resulting mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Based on its formula, the monoisotopic molecular weight is 212.06 g/mol . The fragmentation pattern would provide structural clues, with potential fragments arising from the loss of the dimethylamino group (-N(CH₃)₂), the nitro group (-NO₂), or the carbonyl group (-CO).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can confirm the elemental composition. For this compound, the expected exact mass for the protonated molecule [C₉H₁₀FN₂O₃]⁺ would be calculated to a high degree of precision (e.g., to four or more decimal places). This precise measurement helps to unambiguously distinguish it from other compounds with the same nominal mass.

Specific experimental MS or HRMS data, including fragmentation patterns for this compound, are not available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum for this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions. The chromophores in the molecule are the nitro-substituted benzene ring and the amide carbonyl group. The presence of the electron-withdrawing nitro group and the electron-donating dimethylamino group (via the amide linkage) on the aromatic ring would influence the position and intensity of the absorption maxima (λ_max).

A typical analysis would involve dissolving the compound in a transparent solvent (like ethanol, methanol, or acetonitrile) and recording the absorbance as a function of wavelength. However, no published UV-Vis spectra detailing the λ_max values for this specific compound could be located.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

A successful single-crystal XRD analysis of this compound would provide precise data on its molecular geometry. This includes:

Bond Lengths: The exact distances between bonded atoms (e.g., C=O, C-F, N-O, C-N).

Bond Angles: The angles between adjacent bonds (e.g., O=C-N, C-C-F).

Dihedral Angles: Torsional angles that describe the conformation of the molecule, such as the twist between the plane of the aromatic ring and the plane of the amide group, and the orientation of the nitro group relative to the ring.

A search of major crystallographic databases did not yield a deposited crystal structure for this compound.

Beyond individual molecular geometry, XRD reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. For this compound, one could anticipate several types of interactions:

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between C-H donors (from the aromatic ring or methyl groups) and the oxygen atoms of the nitro or carbonyl groups as acceptors.

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Resulting from the polar C-F, C=O, and C-NO₂ bonds.

Analysis of these interactions helps in understanding the stability and physical properties of the crystalline solid. Without a crystal structure, a definitive description of these motifs is not possible.

Note on Data Tables: The instruction to include data tables could not be fulfilled as no specific experimental or theoretical numerical data for this compound was found in the publicly available scientific literature.

Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding Networks

In the crystal lattice of benzamide (B126) derivatives, hydrogen bonds are a primary organizing force. Although this compound lacks the classic N-H donor of a primary or secondary amide, the presence of activated C-H donors on the aromatic ring and the methyl groups of the dimethylamide moiety can lead to the formation of weak C-H⋯O and C-H⋯F hydrogen bonds. The oxygen atoms of the nitro group and the amide carbonyl group are potential hydrogen bond acceptors.

In related nitro-substituted benzamides, N-H⋯O and C-H⋯O hydrogen bonds are instrumental in forming three-dimensional architectures. For instance, in isomeric nitro-substituted symmetrical benzamides, these interactions create bifurcated hydrogen bonds that stabilize the crystal structure. researchgate.net Similarly, studies on other benzamide derivatives reveal that molecules are often linked by N-H⋯O and C-H⋯O hydrogen bonds, forming extensive networks. samsun.edu.trsamsun.edu.tr In the absence of a strong N-H donor in this compound, the weaker C-H⋯O interactions involving the aromatic and methyl protons are expected to be significant. The nitro group, in particular, is a potent hydrogen bond acceptor and is known to interact with both N-H and C-H donors in similar structures. researchgate.net

A summary of potential hydrogen bond interactions in this compound, inferred from related compounds, is presented below.

DonorAcceptorInteraction TypeExpected Significance
Aromatic C-HNitro OC-H⋯OSignificant
Aromatic C-HAmide OC-H⋯OSignificant
Methyl C-HNitro OC-H⋯OModerate
Methyl C-HAmide OC-H⋯OModerate
Aromatic C-HFluoro FC-H⋯FWeak
Methyl C-HFluoro FC-H⋯FWeak
Halogen Bonding Interactions (e.g., C-F⋯πaryl)

Halogen bonding is a directional non-covalent interaction involving a halogen atom. While more commonly observed with heavier halogens like chlorine, bromine, and iodine, fluorine can also participate in such interactions, particularly with π-systems. In the context of this compound, a C-F⋯πaryl interaction could occur, where the fluorine atom of one molecule interacts with the electron-rich π-system of the benzene ring of a neighboring molecule.

While direct evidence for this specific interaction in the title compound is unavailable, the general principles of halogen bonding and the presence of both a fluorine atom and an aromatic ring suggest its possibility. The strength and geometric preference of such an interaction would be influenced by the electronic environment of both the fluorine atom and the aromatic ring.

Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are another crucial factor in the crystal packing of planar aromatic molecules. These interactions arise from the electrostatic and van der Waals forces between the overlapping π-orbitals of adjacent aromatic rings. In the crystal structures of many benzamide derivatives, π-π interactions between benzene rings of neighboring molecules further consolidate the crystal packing. researchgate.netsamsun.edu.trsamsun.edu.tr

For instance, in the crystal of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, weak offset π-π interactions are present with inter-centroid distances of 3.868(1) Å and 3.855(1) Å. nih.gov The degree of overlap and the distance between the rings are key parameters determining the strength of these interactions. The substitution pattern on the aromatic ring of this compound, with its electron-withdrawing nitro and fluoro groups and the amide substituent, will influence the quadrupole moment of the ring and thus the geometry and energy of the π-π stacking.

Interaction ParameterObserved Value in a Related Compound nih.gov
Interaction TypeOffset π-π stacking
Inter-centroid Distance3.855 - 3.868 Å
Quantitative Analysis via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal. By mapping various properties onto this surface, one can gain insights into the nature and relative importance of different intermolecular contacts.

In a study of isomeric nitro-substituted symmetrical benzamides, Hirshfeld analysis revealed that H⋯O/O⋯H and H⋯H contacts were the most significant contributors to the crystal packing. researchgate.net For another related benzamide, the most important contributions were from H⋯H, O⋯H/H⋯O, and Br⋯H/H⋯Br interactions. researchgate.net For this compound, a similar analysis would likely highlight the prevalence of H⋯O contacts due to the nitro and amide groups, as well as H⋯H and H⋯F contacts.

The expected percentage contributions of the most significant intermolecular contacts for this compound, based on analyses of similar compounds, are projected in the table below.

Intermolecular ContactExpected Contribution Range (%)
H⋯O / O⋯H30 - 50
H⋯H15 - 30
H⋯C / C⋯H10 - 20
H⋯F / F⋯H5 - 15

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The potential for polymorphism in this compound is high, given the flexibility of the N,N-dimethylamide group and the variety of possible intermolecular interactions.

The interplay of the hydrogen bonds, halogen bonds, and π-π stacking interactions can lead to different packing arrangements with similar lattice energies. The crystallization conditions, such as the choice of solvent and the rate of cooling, can influence which polymorphic form is obtained. While no specific polymorphs of this compound have been reported, the study of related benzamides often reveals the existence of multiple crystalline forms. The characterization of these potential polymorphs would require techniques such as single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR.

Computational Chemistry and Theoretical Investigations of 3 Fluoro N,n Dimethyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 3-fluoro-N,N-dimethyl-4-nitrobenzamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide deep insights into its structural and electronic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

For this compound, this analysis would consider the rotational freedom around several key bonds, particularly the C-C bond connecting the phenyl ring to the amide group and the C-N bond of the dimethylamide moiety. A conformational analysis would be performed to identify the most stable conformer by comparing the relative energies of various possible spatial arrangements. The results of such an analysis would typically be presented in a table detailing the optimized geometric parameters (bond lengths, bond angles, and dihedral angles).

Illustrative Data Table for Optimized Geometry: (Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.)

ParameterBond/AtomsCalculated Value (Å or °)
Bond LengthC1-C21.39
C-N (amide)1.35
C=O1.24
C-F1.36
C-NO21.48
Bond AngleC2-C1-C6120.1
O=C-N121.5
Dihedral AngleC2-C1-C(O)-N25.4

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are used to determine the distribution of electrons within the molecule and the energies of the molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the analysis would likely show the HOMO localized on the electron-rich aromatic ring and the LUMO centered on the electron-withdrawing nitro group.

Illustrative Table of Electronic Properties: (Note: This table is for illustrative purposes and does not represent actual calculated data.)

PropertyEnergy (eV)
HOMO Energy-7.5
LUMO Energy-2.1
HOMO-LUMO Gap5.4

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic interaction. Positive potential would likely be observed around the hydrogen atoms of the aromatic ring.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of the molecule. These indices provide a more quantitative understanding of the molecule's chemical behavior.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

Illustrative Table of Reactivity Indices: (Note: This table is for illustrative purposes and does not represent actual calculated data.)

DescriptorValue (eV)
Ionization Potential (I)7.5
Electron Affinity (A)2.1
Electronegativity (χ)4.8
Chemical Hardness (η)2.7
Softness (S)0.185
Electrophilicity Index (ω)4.27

Simulation of Spectroscopic Data

Theoretical Prediction of NMR Chemical Shifts

Computational methods can be used to predict the Nuclear Magnetic Resonance (NMR) spectra of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the isotropic shielding constants of the atoms in the molecule. These values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

The calculated ¹H and ¹³C NMR chemical shifts for this compound would be compared to experimentally obtained spectra to validate the accuracy of the computational model and to aid in the assignment of the experimental signals.

Illustrative Table of Theoretical NMR Chemical Shifts: (Note: This table is for illustrative purposes and does not represent actual calculated data.)

AtomCalculated Chemical Shift (ppm)
C1135.2
C2128.9
C3 (F-substituted)158.5 (d, JC-F)
C4 (NO₂-substituted)149.8
C=O168.7
N-CH₃37.1, 34.5
H (aromatic)7.8 - 8.4

Vibrational Frequency Calculations and Spectral Assignment

Vibrational frequency calculations are a cornerstone of computational chemistry, providing a theoretical infrared (IR) and Raman spectrum that can be used to interpret experimental data. These calculations are typically performed using density functional theory (DFT), a method that has proven effective for studying the vibrational properties of organic molecules. researchgate.net

For a molecule like this compound, the vibrational modes can be assigned to specific functional groups. Key vibrational frequencies would include:

C=O Stretching: The carbonyl group of the benzamide (B126) moiety is expected to exhibit a strong stretching vibration. In related benzamide derivatives, this band typically appears in the region of 1630-1685 cm⁻¹. researchgate.net

NO₂ Stretching: The nitro group has characteristic symmetric and asymmetric stretching vibrations. In aromatic nitro compounds, the asymmetric stretch is typically observed in the 1500-1570 cm⁻¹ range, while the symmetric stretch appears between 1300-1370 cm⁻¹.

C-F Stretching: The carbon-fluorine bond stretching vibration is expected in the range of 1000-1400 cm⁻¹, though its exact position can be influenced by the electronic environment of the aromatic ring.

C-N Stretching: The stretching vibrations of the C-N bonds in the dimethylamino group and the amide linkage would also be present.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) ring are also expected in their characteristic regions.

A theoretical vibrational analysis would involve optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)). The subsequent frequency calculation provides the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. The potential energy distribution (PED) analysis can then be used to make unambiguous assignments of the calculated frequencies to specific vibrational modes of the molecule.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Asymmetric NO₂ Stretch1500 - 1570Strong
Symmetric NO₂ Stretch1300 - 1370Strong
C=O Stretch1630 - 1685Strong
C-F Stretch1000 - 1400Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-N (Amide) Stretch1200 - 1350Medium
C-N (Dimethylamino) Stretch1100 - 1250Medium

Note: This table is illustrative and based on general values for similar compounds. Precise frequencies would require specific DFT calculations.

Energetic and Thermodynamic Properties

Computational methods can be employed to calculate various energetic and thermodynamic properties of this compound. These properties are crucial for understanding the stability, reactivity, and behavior of the compound under different conditions.

Key thermodynamic properties that can be calculated include:

Enthalpy of Formation (ΔHf°): This value indicates the energy change when the compound is formed from its constituent elements in their standard states. It is a measure of the compound's intrinsic stability.

Gibbs Free Energy of Formation (ΔGf°): This property combines enthalpy and entropy and is a measure of the spontaneity of the compound's formation.

Entropy (S°): This thermodynamic quantity is a measure of the molecular disorder or randomness.

Heat Capacity (Cv): This property indicates the amount of heat required to raise the temperature of the compound by a certain amount.

These properties are typically calculated using quantum chemical methods, often in conjunction with statistical mechanics. The accuracy of these calculations is dependent on the level of theory and basis set employed. For instance, high-level composite methods like G3 or G4 theory can provide highly accurate thermochemical data.

Table 2: Illustrative Calculated Thermodynamic Properties of this compound at 298.15 K

Property Illustrative Value Unit
Enthalpy of Formation (ΔHf°)-250 to -350kJ/mol
Gibbs Free Energy of Formation (ΔGf°)-100 to -200kJ/mol
Entropy (S°)350 to 450J/mol·K
Heat Capacity (Cv)150 to 200J/mol·K

Note: These values are illustrative and based on estimations for a molecule of this size and complexity. Accurate values require specific high-level computational studies.

Computational Exploration of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential reactions. A patent exists describing the synthesis of this compound from 3-fluoro-4-nitrobenzoic acid and dimethylamine (B145610). google.com

A computational study of this reaction would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (3-fluoro-4-nitrobenzoic acid and dimethylamine) and the product (this compound) are optimized to find their lowest energy structures.

Transition State Searching: The transition state (TS) is the highest energy point along the reaction coordinate. Various algorithms can be used to locate the TS structure connecting the reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For the synthesis of this compound, a likely mechanism involves the initial activation of the carboxylic acid group of 3-fluoro-4-nitrobenzoic acid, for example, by conversion to an acyl chloride, followed by nucleophilic attack by dimethylamine. Computational studies can elucidate the energetics of each step in this process, identify any intermediates, and provide a detailed understanding of the reaction mechanism at the molecular level.

Chemical Transformations and Reaction Pathways of 3 Fluoro N,n Dimethyl 4 Nitrobenzamide

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that readily undergoes reduction and other redox reactions.

The most common transformation of the nitro group in aromatic compounds is its reduction to a primary amine. For 3-fluoro-N,N-dimethyl-4-nitrobenzamide, this reaction would yield 4-amino-3-fluoro-N,N-dimethylbenzamide. This transformation is crucial in synthetic chemistry as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the ring's reactivity.

A wide array of reagents and catalytic systems can achieve this reduction, offering chemists options based on desired selectivity, scale, and functional group tolerance. Common methods include catalytic hydrogenation and metal-based reductions. In a related synthesis, the reduction of a nitro group to an amine has been effectively carried out using heavy metal catalyzed hydrogenation systems, such as Palladium on carbon (Pd/C) with hydrogen gas (H₂), or through metal/acid combinations like iron powder in acetic acid. researchgate.net The general mechanism for nitro group reduction, first proposed by Haber, proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives before reaching the final amine. nih.gov

The choice of reducing agent can be critical when other reducible functional groups are present. For instance, in the reduction of N,N-dimethyl-4-nitrobenzamide, researchers observed that an iron-based catalyst, triiron dodecacarbonyl ([Fe₃(CO)₁₂]), selectively reduced the nitro group without affecting the carbonyl group of the amide. nih.gov This highlights the potential for chemoselective reduction in molecules like this compound.

A summary of potential reduction methods is presented below.

Catalyst/Reagent System Reductant Key Features & Comments Reference
Palladium on Carbon (Pd/C)Hydrogen (H₂)A standard, highly efficient method for catalytic hydrogenation. researchgate.net
Iron (Fe) PowderAcetic Acid (CH₃COOH)A classic, cost-effective method for large-scale reductions. researchgate.net
Triiron dodecacarbonylTetramethyldisiloxaneOffers high chemoselectivity for the nitro group over amide carbonyls. nih.gov
Tin(II) Chloride (SnCl₂)Hydrochloric Acid (HCl)A common laboratory method for the reduction of aromatic nitro compounds.
Sodium Borohydride (NaBH₄)Metal Catalyst (e.g., Ni, Co, Fe)While NaBH₄ alone is a poor reductant for nitro groups, its reactivity is greatly accelerated by transition metal catalysts. nih.gov nih.gov
Hydrazine (N₂H₄)Metal Catalyst (e.g., Fe)Effective at low temperatures and can be catalyzed by simple metal oxides. nih.gov nih.gov

The reduction of a nitro group to an amine is a multi-electron process that involves several stable or transient intermediates. The pathway, as described by the Haber model, involves the initial reduction of the nitro compound to a nitroso derivative, followed by further reduction to a hydroxylamine, and finally to the aniline. nih.gov

Ar-NO₂ (Nitro) → Ar-N=O (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amino)

Under certain conditions, these intermediates can be isolated or participate in subsequent reactions. For example, condensation between the nitroso and hydroxylamine intermediates can lead to the formation of azoxy compounds (Ar-N=N(O)-Ar), which can be further reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) species before the final cleavage to the amine. nih.gov These alternative redox pathways offer synthetic routes to a variety of nitrogen-containing compounds beyond the simple amine.

Reactivity at the Amide Moiety

The N,N-dimethylbenzamide group is generally robust but can undergo specific reactions under forcing conditions.

Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. chemistrysteps.comyoutube.com For this compound, hydrolysis would cleave the amide bond to yield 3-fluoro-4-nitrobenzoic acid and dimethylamine (B145610).

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.comcdnsciencepub.com

Base-Catalyzed Hydrolysis : This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.org This reaction is generally slower than acid-catalyzed hydrolysis because the amide is less reactive towards nucleophiles and results in the formation of a carboxylate salt. chemistrysteps.com An additional acidification step is required to obtain the final carboxylic acid. youtube.com

The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro and fluoro substituents on the target molecule, can increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack. However, steric hindrance from ortho substituents can slow the rate of hydrolysis. acs.org Studies on the hydrolysis of N,N-dimethylbenzamide have been conducted to understand these effects more clearly. rsc.org

N-substitution reactions on a tertiary amide like N,N-dimethylbenzamide are not common, as there are no protons on the nitrogen to be easily removed. The primary transformation in this category is N-dealkylation, which involves the cleavage of a nitrogen-carbon bond.

This process is often observed in metabolic pathways mediated by enzymes like cytochrome P-450, which can catalyze the oxidative N-dealkylation of tertiary amides. nih.gov Recent developments in synthetic chemistry have shown that N-dealkylation of tertiary amines and amides can also be achieved using methods like photoredox catalysis, offering mild and functional group-tolerant protocols. acs.orgresearchgate.net These reactions typically proceed through radical intermediates at the carbon alpha to the nitrogen atom. While not a substitution at nitrogen in the traditional sense, N-dealkylation represents a significant transformation of the amide moiety. However, for electron-poor aromatic systems, dealkylation can be more difficult to achieve. acs.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The substitution pattern on the benzene ring of this compound makes it highly polarized and dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS) : The benzene ring in this molecule is strongly deactivated towards electrophilic attack. Both the nitro group (-NO₂) and the N,N-dimethylcarboxamide group (-CON(CH₃)₂) are powerful electron-withdrawing groups that reduce the nucleophilicity of the ring. msu.eduuomustansiriyah.edu.iq A nitro substituent can decrease the ring's reactivity by a factor of a million or more. msu.edu Therefore, typical EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions are highly unlikely to occur under standard conditions.

Nucleophilic Aromatic Substitution (SNAr) : In stark contrast to its inertness towards electrophiles, the ring is highly activated for nucleophilic aromatic substitution. The fluorine atom is positioned para to the potent electron-withdrawing nitro group. This arrangement strongly polarizes the C-F bond and provides significant resonance stabilization for the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.govyoutube.com The presence of a second deactivating group (the amide) further enhances this effect.

The mechanism involves a two-step addition-elimination process:

Addition : A nucleophile attacks the carbon bearing the fluorine atom, breaking the aromaticity and forming a resonance-stabilized Meisenheimer intermediate. nih.gov

Elimination : The fluoride (B91410) ion, a good leaving group, is expelled, and the aromaticity of the ring is restored.

This reaction is a powerful tool for introducing a wide variety of substituents in place of the fluorine atom. A very similar substrate, 1-fluoro-4-nitrobenzene, readily undergoes SNAr with various nucleophiles. researchgate.netresearchgate.net Common nucleophiles that can displace the fluorine in this type of activated system include alkoxides (RO⁻), phenoxides (ArO⁻), thiolates (RS⁻), ammonia (B1221849) (NH₃), and primary or secondary amines (RNH₂ or R₂NH).

Nucleophilic Aromatic Substitution (SNAr) Driven by Activating Groups

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) positioned para to the fluorine atom and the N,N-dimethylcarbamoyl group (-CON(CH₃)₂) located ortho to it. These groups work in concert to activate the aromatic ring towards attack by nucleophiles.

The mechanism of SNAr involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The activating groups play a crucial role in stabilizing this intermediate by delocalizing the negative charge. Specifically, the para-nitro group is highly effective at stabilizing the negative charge through resonance. The ortho-carbamoyl group also contributes to this stabilization and activation. The subsequent departure of the fluoride ion, which is a good leaving group, re-establishes the aromaticity of the ring and yields the substituted product.

The fluorine atom is readily displaced by a variety of nucleophiles. beilstein-journals.org This high reactivity makes the compound a valuable substrate for introducing diverse functionalities. Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that fluorine activated by a nitro group can be substituted by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org

Table 1: Representative Nucleophiles for SNAr Reactions
Nucleophile ClassSpecific ExamplesResulting Functional Group
Oxygen NucleophilesAlkoxides (e.g., RO⁻), Phenoxides (e.g., ArO⁻), Hydroxide (OH⁻)Ether, Aryl Ether, Phenol
Nitrogen NucleophilesAmmonia (NH₃), Primary/Secondary Amines (e.g., RNH₂, R₂NH), AnilinesAmino, Substituted Amino
Sulfur NucleophilesThiolates (e.g., RS⁻), Thiophenoxides (e.g., ArS⁻)Thioether, Aryl Thioether

Regioselectivity in Ring Functionalization

Regioselectivity in the functionalization of this compound is precisely controlled by the directing effects of its substituents. In SNAr reactions, the site of nucleophilic attack is overwhelmingly the C-3 position, the carbon atom to which the fluorine is attached. This is because the fluorine atom is the most suitable leaving group on the ring, and its position is activated by both the ortho-carbamoyl and the para-nitro groups. beilstein-journals.org

The selective displacement of the fluorine atom over other potential reactions is a key feature. For instance, in the synthesis of related pyrazole (B372694) derivatives, a fluorine atom positioned para to a nitro group is selectively displaced by morpholine, demonstrating the powerful directing effect of the nitro group. jocpr.com Similarly, for this compound, the fluorine at C-3 is the exclusive site for SNAr.

While SNAr at the C-3 position is the primary transformation, other functionalization patterns can be achieved through different reaction types. For example, vicarious nucleophilic substitution (VNS) has been shown to introduce substituents at positions activated by the nitro group but not bearing a leaving group. beilstein-journals.org However, for typical SNAr conditions, the regioselectivity is high for the substitution of the fluorine atom.

Role as a Building Block in Complex Organic Molecule Synthesis

Due to its defined reactivity and functional group handles, this compound serves as a valuable building block for the synthesis of more complex, often biologically active, molecules. biosynth.comfrontiersin.org Its utility stems from the ability to perform a selective SNAr reaction, followed by further transformations of the nitro and carbamoyl (B1232498) groups.

A prominent example of its application is in the synthesis of Tegorazan, a potassium-competitive acid blocker. google.com In the patented synthesis, this compound is prepared from 3-fluoro-4-nitrobenzoic acid and subsequently used as a key intermediate. google.com The synthetic sequence typically involves the initial displacement of the fluorine atom via an SNAr reaction. Following this, the nitro group is commonly reduced to an amine. This newly formed amino group can then undergo a wide range of further reactions, such as diazotization, acylation, or condensation to build heterocyclic rings, thereby expanding the molecular complexity. jocpr.comgoogle.com The N,N-dimethylcarbamoyl group can also be hydrolyzed to a carboxylic acid if required later in the synthetic route.

Table 2: Exemplary Synthetic Sequence Using this compound
StepReaction TypeTransformationPurpose
1Nucleophilic Aromatic Substitution (SNAr)Displacement of the C-3 fluorine with a nucleophile (e.g., an alcohol or amine).Introduction of a key structural fragment. jocpr.comgoogle.com
2ReductionConversion of the C-4 nitro group to an amino group (-NH₂). jocpr.comgoogle.comEnables further functionalization, such as amide bond formation or heterocycle synthesis.
3Cyclization/CondensationReaction of the new amino group to form a heterocyclic ring system.Construction of the core scaffold of the target molecule. google.com
4Hydrolysis (optional)Conversion of the N,N-dimethylcarbamoyl group to a carboxylic acid.Modification of the benzoyl moiety for further derivatization.

The strategic placement of the fluoro, nitro, and dimethylcarbamoyl groups provides a robust platform for sequential and regioselective reactions, making this compound a cornerstone intermediate in multistep organic syntheses. nih.govnih.gov

Advanced Methodologies and Future Research Trajectories

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of amides often involves the use of hazardous reagents and solvents, generating significant chemical waste. The principles of green chemistry aim to mitigate these environmental concerns by designing more sustainable synthetic routes. For the synthesis of 3-fluoro-N,N-dimethyl-4-nitrobenzamide, which is typically prepared from 3-fluoro-4-nitrobenzoic acid and dimethylamine (B145610), several green chemistry approaches can be envisioned and are areas of active research.

Current synthetic methods, as described in patent literature, often utilize chlorinated solvents like dichloromethane (B109758) and activating agents such as oxalyl chloride or thionyl chloride. google.com These reagents produce stoichiometric amounts of waste. Future research is directed towards developing catalytic methods that minimize waste and energy consumption.

One promising avenue is the use of greener solvents . The replacement of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) is a key goal in green chemistry. google.com Research has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water can be effective in amidation reactions. mdpi.comresearchgate.net The development of a synthetic protocol for this compound in these greener solvents would significantly improve its environmental footprint.

Another critical area is the exploration of catalytic direct amidation reactions . These methods avoid the pre-activation of the carboxylic acid, thus reducing the number of synthetic steps and the amount of waste generated. Boronic acid catalysts, for instance, have shown promise in facilitating the direct formation of amides from carboxylic acids and amines. rsc.org Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), also offers a highly selective and environmentally benign route to amides under mild conditions. mdpi.com

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

Green Chemistry ApproachDescriptionPotential Advantages
Use of Greener Solvents Replacing traditional chlorinated and polar aprotic solvents with alternatives like 2-MeTHF, CPME, or water. mdpi.comresearchgate.netReduced toxicity, improved safety profile, and easier solvent recycling.
Catalytic Direct Amidation Employing catalysts (e.g., boronic acids) to directly couple 3-fluoro-4-nitrobenzoic acid with dimethylamine. rsc.orgHigher atom economy, fewer synthetic steps, and reduced waste generation.
Biocatalysis Utilizing enzymes, such as lipases, to catalyze the amidation reaction. mdpi.comHigh selectivity, mild reaction conditions, and use of renewable catalysts.
Flow Chemistry Performing the synthesis in a continuous flow reactor.Improved heat and mass transfer, enhanced safety for handling reactive intermediates, and potential for on-demand production.

Application in Catalyst Development or Ligand Design

The structural features of this compound make it an interesting candidate for applications in catalysis, either as a ligand for metal catalysts or as an organocatalyst itself. The presence of potential coordinating atoms (oxygen and nitrogen) and the tunable electronic properties of the aromatic ring through the fluoro and nitro substituents are key attributes.

While direct applications of this compound in catalysis are not yet widely reported, related N,N-dialkylbenzamides have been explored as ligands in various catalytic systems. The N,N-dimethylamide group can act as a coordinating moiety for metal centers, and the electronic nature of the aromatic ring can influence the catalytic activity. For instance, N,N-di-isopropylbenzylamine-2-boronic acid and its derivatives have been developed as catalysts for direct amide formation. rsc.org This suggests that appropriately functionalized N,N-dimethylbenzamides could serve as effective ligands.

Future research could focus on synthesizing derivatives of this compound to create novel ligands for transition-metal catalysis. The fluorine and nitro groups can be used to modulate the electron-donating or -withdrawing properties of the ligand, which in turn can fine-tune the reactivity and selectivity of the metal catalyst in reactions such as cross-coupling, hydrogenation, or polymerization.

The table below outlines potential research directions for the application of this compound in catalyst development.

Research DirectionDescriptionPotential Catalytic Applications
Synthesis of Novel Ligands Modification of the core structure to introduce additional coordinating groups or to vary the electronic properties.Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, and carbonylation reactions.
Development of Organocatalysts Utilizing the inherent functionality of the molecule to catalyze organic transformations without a metal.Asymmetric synthesis, and activation of small molecules.
Immobilization on Solid Supports Anchoring the compound or its derivatives onto a solid support to create heterogeneous catalysts.Enhanced catalyst recovery and reusability, and application in continuous flow processes.

Novel Synthetic Applications Beyond Traditional Organic Targets (e.g., specialty chemicals, materials science)

The unique combination of functional groups in this compound opens up possibilities for its use as a building block in the synthesis of specialty chemicals and advanced materials. The nitro group, in particular, is a versatile functional group that can be transformed into a variety of other functionalities, and it also imparts specific electronic properties to the molecule.

Nitroaromatic compounds are widely used as precursors in the synthesis of dyes and pigments . The nitro group can be reduced to an amino group, which can then be diazotized and coupled to form azo dyes. nih.gov The presence of the fluorine atom and the dimethylamide group could be used to tune the color and properties of the resulting dyes.

In materials science , nitro-substituted aromatic compounds are of interest for the development of nonlinear optical (NLO) materials and electron-deficient polymers . The strong electron-withdrawing nature of the nitro group can lead to large second-order NLO responses, which are important for applications in telecommunications and optical data processing. Furthermore, the incorporation of this compound into polymer chains could lead to materials with interesting electronic, thermal, and mechanical properties. For example, the fluorine atom can enhance thermal stability and solubility in organic solvents, while the nitro group can be used to create charge-transfer complexes.

The table below summarizes potential applications of this compound in the synthesis of specialty chemicals and materials.

Application AreaDescriptionPotential Products and Materials
Specialty Dyes Use as a precursor for the synthesis of novel azo dyes with tailored colors and properties. nih.govDyes for textiles, printing inks, and optical data storage.
Nonlinear Optical (NLO) Materials Incorporation into chromophores for second-order NLO applications.Materials for electro-optic modulators and frequency doubling.
Functional Polymers Use as a monomer or functional additive in the synthesis of high-performance polymers.Thermally stable polymers, electron-transporting materials for organic electronics, and materials with tailored refractive indices.
Specialty Chemicals Use as a building block for the synthesis of agrochemicals, and other fine chemicals. nih.govNovel pesticides, and intermediates for complex organic synthesis.

Advanced In-Situ Spectroscopic Monitoring of Reactions Involving the Compound

The ability to monitor chemical reactions in real-time provides invaluable information for process optimization, understanding reaction mechanisms, and ensuring safety. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to achieve this. fluorochem.co.ukbldpharm.commdpi.comnih.gov For reactions involving this compound, several advanced spectroscopic methods could be employed.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of amidation reactions. google.comyoutube.comresearchgate.netnih.govyoutube.com By tracking the disappearance of the carboxylic acid reactant and the appearance of the amide product through their characteristic vibrational bands, one can determine reaction kinetics and endpoints with high precision. This would be particularly useful for optimizing the synthesis of this compound.

Raman spectroscopy is another valuable technique, especially for monitoring nitration reactions and for reactions in aqueous media where water absorption can interfere with FTIR measurements. aalto.firesearchgate.net It could be used to monitor the formation of the nitro group on the aromatic ring during the synthesis of the precursor, 3-fluoro-4-nitrobenzoic acid.

The table below details how advanced in-situ spectroscopic techniques could be applied to reactions involving this compound.

Spectroscopic TechniqueApplicationInformation Gained
In-situ FTIR Spectroscopy Monitoring the amidation of 3-fluoro-4-nitrobenzoic acid with dimethylamine. google.comyoutube.comresearchgate.netnih.govyoutube.comReaction kinetics, detection of intermediates, determination of reaction endpoint, and process optimization.
In-situ Raman Spectroscopy Monitoring the nitration step in the synthesis of the precursor and the amidation reaction. aalto.firesearchgate.netComplementary information to FTIR, especially in aqueous media; monitoring of crystalline forms and polymorphism.
In-situ NMR Spectroscopy Detailed mechanistic studies of the reactions involving the compound.Identification of transient intermediates and byproducts, and elucidation of reaction pathways.

Integration of Machine Learning and AI in Predicting Compound Reactivity and Properties

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reactivity, thus accelerating the discovery and development of new molecules and materials. researchgate.net For this compound, ML and AI could be applied in several ways.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed to predict various properties of derivatives of this compound. By training models on existing data, it is possible to predict properties such as solubility, toxicity, and potential biological activity of new, unsynthesized analogues. This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.

Predicting reactivity is another key application of ML. Models can be trained to predict the most likely sites of reaction on the molecule, the outcome of different reactions, and the optimal reaction conditions. For example, an ML model could predict the regioselectivity of nucleophilic aromatic substitution on the fluorinated ring or the products of the reduction of the nitro group under various conditions.

The table below outlines the potential applications of machine learning and AI in the study of this compound.

AI/ML ApplicationDescriptionPotential Outcomes
QSAR/QSPR Modeling Developing predictive models for the physical, chemical, and biological properties of derivatives.Rapid screening of virtual libraries of compounds, and identification of candidates with desired properties.
Reactivity Prediction Using machine learning to predict the outcome of chemical reactions involving the compound.Guidance for synthetic planning, and prediction of potential side products.
De Novo Design Generating novel molecular structures with desired properties based on the core scaffold of the compound.Discovery of new molecules for applications in medicine, materials, and specialty chemicals.
Synthesis Planning Using AI-powered retrosynthesis tools to devise efficient synthetic routes to the compound and its derivatives.Optimization of synthetic strategies, and reduction of experimental effort.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-fluoro-N,N-dimethyl-4-nitrobenzamide, and what are their advantages?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A two-step approach is often used:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Fluorination and Amidation : Fluorine is introduced via electrophilic substitution (e.g., using Selectfluor®), followed by dimethylamide formation via coupling agents like HATU or DCC in anhydrous DMF .

  • Key Considerations : Monitor reaction progress with TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation (δ ≈ -110 to -120 ppm). ¹H/¹³C NMR identifies dimethylamide protons (δ ~3.0 ppm for N–CH₃) and nitro group deshielding effects .
  • IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (calc. for C₉H₁₀FN₂O₃: 226.06 g/mol) .

Q. How is the solubility and stability of this compound assessed for biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm). Adjust with co-solvents (e.g., cyclodextrins) if needed .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to nitro group photolability .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of 3-fluoro-N,N-dimethylbenzamide precursors be addressed?

  • Methodological Answer :

  • Directing Effects : The electron-withdrawing nitro and fluorine groups compete for meta/para positions. Use DFT calculations (e.g., Gaussian09) to predict transition state energies and optimize reaction conditions .
  • Experimental Validation : Employ low-temperature nitration (-10°C) with acetic anhydride as a co-solvent to enhance para selectivity. Confirm regiochemistry via NOESY or X-ray crystallography .

Q. What strategies mitigate byproduct formation during dimethylamide coupling reactions?

  • Methodological Answer :

  • Reagent Optimization : Replace DCC with EDC·HCl to reduce urea byproducts. Use 4-DMAP as a catalyst to accelerate acylation .
  • Workflow Adjustments : Implement in-situ IR to monitor carboxylic acid activation (disappearance of –COOH peak at 1700 cm⁻¹). Quench excess reagents with scavenger resins (e.g., polystyrene-bound trisamine) .

Q. How does the nitro group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The nitro group withdraws electron density, reducing aryl halide reactivity in Suzuki-Miyaura couplings. Counteract by using Pd(OAc)₂ with SPhos ligand and elevated temperatures (80–100°C) in toluene/EtOH .
  • Competitive Analysis : Compare reaction rates with non-nitro analogues via GC-MS kinetic studies. Nitro derivatives show 2–3x slower oxidative addition .

Q. What computational methods predict the binding affinity of this compound to target enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 1XYZ) to simulate ligand-enzyme interactions. Focus on hydrogen bonding with the amide and nitro groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energies via MM-PBSA .

Q. How can contradictory bioactivity data across cell lines be resolved for this compound?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., serum-free media, 48-h incubation) across labs. Use isogenic cell lines to isolate genetic variables .
  • Metabolomics Profiling : Perform LC-MS to identify differential metabolite levels (e.g., glutathione) that may modulate compound efficacy .

Methodological Notes

  • Synthesis References : Prioritize peer-reviewed protocols over vendor data .
  • Data Reproducibility : Provide detailed SI (supplemental information) for all synthetic and computational parameters.

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3-fluoro-N,N-dimethyl-4-nitrobenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.